3'-benzyl-5-methoxy-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
Description
3’-Benzyl-5-methoxy-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound belonging to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound features an indole and a quinazoline moiety, which are both significant in medicinal chemistry due to their biological activities.
Properties
IUPAC Name |
3'-benzyl-5-methoxyspiro[1H-indole-3,2'-1H-quinazoline]-2,4'-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-16-11-12-20-18(13-16)23(22(28)24-20)25-19-10-6-5-9-17(19)21(27)26(23)14-15-7-3-2-4-8-15/h2-13,25H,14H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXBJWICEBSJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C23NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-benzyl-5-methoxy-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which is then reacted with a quinazoline precursor under specific conditions to form the spiro linkage.
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Step 1: Synthesis of Indole Derivative
Reagents: Indole, benzyl bromide, methanol, base (e.g., sodium hydroxide).
Conditions: The indole is benzylated using benzyl bromide in the presence of a base in methanol.
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Step 2: Formation of Quinazoline Precursor
Reagents: Anthranilic acid, formamide.
Conditions: Anthranilic acid is cyclized with formamide to form the quinazoline ring.
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Step 3: Spirocyclization
Reagents: Indole derivative, quinazoline precursor, catalyst (e.g., palladium on carbon).
Conditions: The indole derivative and quinazoline precursor are reacted in the presence of a catalyst to form the spiro compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
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Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic medium.
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Reduction: Reduction reactions can target the quinazoline ring, converting it to dihydroquinazoline derivatives.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Conducted in anhydrous solvents like tetrahydrofuran (THF).
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Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Reagents: Nucleophiles like amines or thiols.
Conditions: Often performed in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted indole-quinazoline spiro compounds.
Chemistry:
Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to its unique spiro structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Antitumor Activity: Exhibits significant antitumor properties, making it a candidate for cancer research.
Antibacterial Properties: Effective against both Gram-positive and Gram-negative bacteria.
Industry:
Pharmaceuticals: Potential use in the development of new drugs due to its biological activities.
Material Science: Can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3’-benzyl-5-methoxy-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves interaction with specific molecular targets and pathways. The indole and quinazoline moieties are known to interact with various enzymes and receptors in the body.
Molecular Targets: Enzymes like topoisomerases and kinases.
Pathways: Inhibition of DNA replication and cell division, leading to antitumor effects.
Comparison with Similar Compounds
- 3-Benzyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one
- 2-Amino-1’-benzyl-2’,5-dioxo-5H-spiro[indeno[1,2-b]pyran-4,3’-indoline]-3-carbonitrile
Uniqueness:
- Structural Features: The presence of both indole and quinazoline moieties in a spirocyclic structure is unique.
- Biological Activity: Exhibits a broader range of biological activities compared to similar compounds, including both antitumor and antibacterial properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
